Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-7-18-14(17)12-11(8-19-13(12)16)9-3-5-10(15)6-4-9/h3-6,8H,2,7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZSKZXSZBQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the base-catalyzed condensation of 4-fluorophenylacetone with ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. Sodium ethoxide or potassium carbonate is typically employed as the base, with anhydrous ethanol as the solvent to minimize hydrolysis side reactions.
Critical Parameters:
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes cyclization rate |
| Base Concentration | 0.5–1.0 M | Prevents over-saponification |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Fluorination Strategies
Introducing the 4-fluorophenyl group necessitates selective fluorination techniques. Post-Gewald reaction intermediates undergo electrophilic aromatic substitution or transition metal-catalyzed coupling to incorporate fluorine.
Electrophilic Fluorination
Using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent, the reaction proceeds at ambient temperature in dichloromethane. This method achieves regioselective fluorination at the para position with minimal byproducts.
Key Considerations:
-
Catalyst: Lewis acids like BF₃·Et₂O enhance electrophilicity.
-
Solvent: Polar aprotic solvents (e.g., DMF) improve reagent solubility.
Table 2: Fluorination Efficiency
| Fluorinating Agent | Yield (%) | Purity (%) |
|---|---|---|
| NFSI | 82 | 98 |
| Selectfluor® | 78 | 95 |
Esterification Processes
The final step involves converting the carboxylic acid intermediate into the propyl ester. This is achieved via Fischer esterification using propyl alcohol and a sulfuric acid catalyst under reflux.
Reaction Dynamics
-
Temperature: 80–100°C to drive equilibrium toward ester formation.
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Molar Excess: 3:1 ratio of propyl alcohol to acid ensures complete conversion.
Industrial Refinement:
-
Continuous flow reactors reduce reaction time from 12 hours to 2 hours.
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Molecular sieves (3Å) remove water, shifting equilibrium favorably.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-efficiency, reproducibility, and environmental compliance.
Continuous Flow Synthesis
Solvent Recovery Systems
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Distillation units recycle ethanol and dichloromethane, achieving >90% solvent recovery.
Quality Control and Analytical Methods
Rigorous quality assurance protocols ensure batch consistency and regulatory compliance.
Chromatographic Analysis
Spectroscopic Characterization
-
¹H NMR: δ 1.05 (t, 3H, CH₂CH₂CH₃), δ 6.85–7.45 (m, 4H, Ar-H).
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MS (ESI): m/z 279.33 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Gewald-Fluorination | 75 | 1,200 | High |
| Cross-Coupling | 68 | 1,800 | Moderate |
Challenges and Optimization Strategies
Byproduct Mitigation
-
Side Reactions: Hydrolysis of cyanoester intermediates minimized using anhydrous conditions.
-
Catalyst Poisoning: Chelating agents (e.g., EDTA) sequester metal impurities.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceuticals
The compound has garnered attention for its potential biological activity, making it a candidate for drug development. Its applications in pharmaceuticals include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific molecular targets involved in cell proliferation. The presence of the fluorophenyl group may enhance its ability to penetrate cell membranes, increasing bioavailability and efficacy against cancer cells.
- Anti-inflammatory Properties : Research indicates that thiophene derivatives can modulate inflammatory pathways, suggesting that Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could be explored as an anti-inflammatory agent .
- Antimicrobial Activity : The compound has shown promise in biological assays for antimicrobial activity, indicating potential use in treating infections caused by bacteria and fungi .
Materials Science
In materials science, thiophene derivatives are essential for developing advanced materials due to their electronic properties. Applications include:
- Organic Semiconductors : this compound can serve as a building block for organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Conductive Polymers : The compound's structure allows it to be incorporated into conductive polymers, which are vital for flexible electronics and energy storage devices .
Agrochemicals
The potential use of this compound in agrochemicals is also noteworthy:
- Pesticides and Herbicides : Research into the biological activity of thiophene derivatives suggests that this compound may be developed as a novel pesticide or herbicide . Its effectiveness against specific plant pathogens could provide an environmentally friendly alternative to traditional agrochemicals.
Mechanism of Action
The mechanism of action of propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the fluorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the core structure of propyl 2-amino-4-(substituted phenyl)thiophene-3-carboxylate but differ in the para-substituent on the phenyl ring. Key comparisons are summarized in Table 1.
Structural and Physicochemical Properties
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS 351158-73-1) Substituent: Ethoxy (-OCH₂CH₃), an electron-donating group. Molecular Formula: C₁₆H₁₉NO₃S. Molecular Weight: 305.39 g/mol. Hazard Classification: Irritant (Xi).
Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate (CAS 350997-19-2) Substituent: Methyl (-CH₃), a weakly electron-donating group. Molecular Formula: C₁₅H₁₇NO₂S. Molecular Weight: 275.37 g/mol. Storage: Stable at room temperature.
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (CAS 904998-99-8) Substituent: tert-Butyl (-C(CH₃)₃), a strongly electron-donating and sterically bulky group. Molecular Formula: C₁₈H₂₃NO₂S. Molecular Weight: 317.44 g/mol.
Substituent Effects
- Steric Effects : The tert-butyl group introduces significant steric hindrance, which may influence molecular packing in crystallography or binding interactions in biological systems.
- Hazard Profile : Only the ethoxy variant is explicitly classified as an irritant, suggesting substituent-specific toxicity profiles.
Data Table: Comparative Analysis
Research Implications
For example:
Biological Activity
Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene class, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₄FNO₂S. The presence of a fluorophenyl group and an amino group in its structure suggests enhanced biological activity compared to other thiophene derivatives.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
- Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially modulating their activity.
- Cell Penetration : The fluorophenyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability and efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Not specified |
These results suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties against certain strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting cancer cell proliferation across multiple cancer types.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induces apoptosis through cell cycle arrest |
| NCI-H23 (lung cancer) | 6.5 | Inhibits tubulin polymerization |
| HCT-15 (colon cancer) | 7.2 | Modulates signaling pathways |
The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is critical for cancer cell division .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives of thiophene compounds, including this compound, highlighting its potent activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values as low as 0.22 μg/mL .
- Cancer Cell Proliferation : In a comparative study on anticancer activity, this compound showed superior inhibition rates compared to structurally similar thiophene derivatives, indicating the significance of the fluorine substitution in enhancing biological activity .
Q & A
Basic: What are the standard synthetic routes for Propyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate?
Answer:
The compound is typically synthesized via the Gewald reaction , a three-component condensation involving sulfur, an α-methylene carbonyl compound (e.g., ketones), and an α-cyano ester. The reaction proceeds under mild basic conditions (e.g., sodium ethoxide) at 60–80°C, yielding the thiophene core with regioselective substitution. Post-synthetic modifications, such as esterification, introduce the propyl carboxylate group .
Methodological Note:
- Use anhydrous solvents (e.g., ethanol) to minimize side reactions.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
Advanced: How can the Gewald reaction be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Screening : Replace sodium ethoxide with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction kinetics .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Gradients : Gradual heating (40°C → 80°C) reduces side-product formation.
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) for ≥95% purity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., amino proton at δ 5.2–5.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- HPLC : Assess purity using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm).
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 320.1 .
Advanced: How can computational modeling aid in understanding its biological interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or adenosine receptors. Parameterize force fields for sulfur-containing heterocycles .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can conflicting biological activity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Structural Analogues : Misattribution of activity to positional isomers (e.g., 4-fluorophenyl vs. 4-isopropylphenyl substituents) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
- Dose-Response Curves : Perform triplicate experiments with IC₅₀ values reported ± SEM .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Answer:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines.
- Zone of Inhibition : Use Mueller-Hinton agar plates; report MIC (minimum inhibitory concentration) in µg/mL .
Advanced: How to design structure-activity relationship (SAR) studies for enhanced potency?
Answer:
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .
- Ester Hydrolysis : Synthesize the carboxylic acid derivative to assess impact on bioavailability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
Basic: What are the key considerations for pharmacological profiling?
Answer:
- ADMET Screening :
Advanced: How to mitigate off-target toxicity in preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
